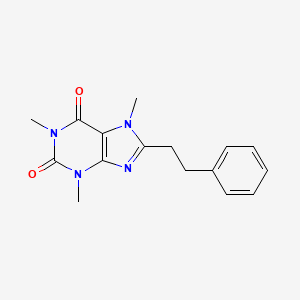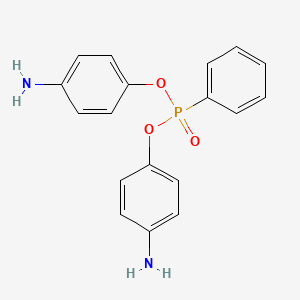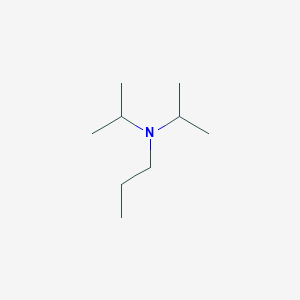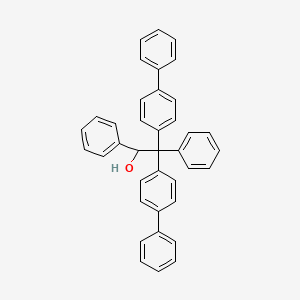
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol typically involves the reaction of benzophenone with phenylmagnesium bromide, followed by the addition of another phenyl group through a Grignard reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted phenyl compounds.
Applications De Recherche Scientifique
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol exerts its effects involves interactions with various molecular targets. Its multiple phenyl groups allow it to engage in π-π interactions and hydrogen bonding, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and biological processes, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylethanol: A simpler analog with fewer phenyl groups.
2,2-Diphenyl-1-picrylhydrazyl: Known for its radical scavenging properties.
Benzophenone: A related compound used in various chemical reactions.
Uniqueness
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol stands out due to its complex structure and the presence of multiple phenyl groups, which enhance its reactivity and potential applications. Its unique properties make it a valuable compound in both fundamental research and practical applications.
Propriétés
Numéro CAS |
5467-25-4 |
|---|---|
Formule moléculaire |
C38H30O |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
1,2-diphenyl-2,2-bis(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C38H30O/c39-37(33-17-9-3-10-18-33)38(34-19-11-4-12-20-34,35-25-21-31(22-26-35)29-13-5-1-6-14-29)36-27-23-32(24-28-36)30-15-7-2-8-16-30/h1-28,37,39H |
Clé InChI |
URBRPMRBALAYJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


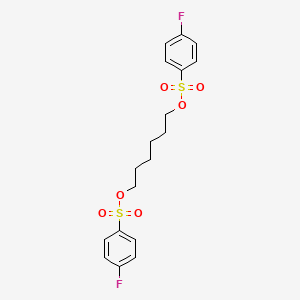



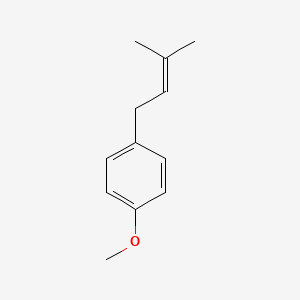
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
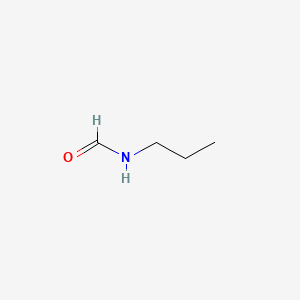
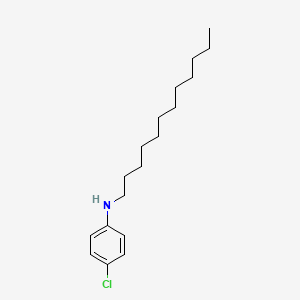

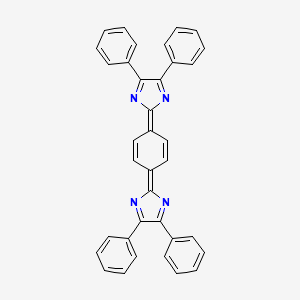
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
